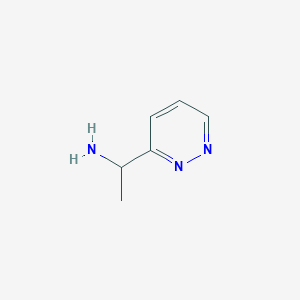

1-Pyridazin-3-ylethanamine

Description

Properties

IUPAC Name |

1-pyridazin-3-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-3-2-4-8-9-6/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZCZRQAMAYGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Cyclization for Functionalized Pyridazines

Hydrazine derivatives serve as versatile precursors for pyridazine functionalization. In one approach, 3-hydrazinopyridazines react with pentane-2,4-dione or aryl aldehydes to form pyrazolylpyridazines, which are hypotensive and anti-inflammatory agents . While these methods primarily target pyrazolyl derivatives, adapting the hydrazine intermediate with acrylonitrile or ethyl acrylate could introduce the ethanamine moiety.

Key Reaction Steps :

-

Heterocyclization : Hydrazide derivatives react with diketones to form pyrazolyloxoethyl intermediates.

-

Thiosemicarbazide Formation : Treatment with potassium rhodanide and hydrochloric acid yields thiosemicarbazide salts .

-

Ethanamine Incorporation : Subsequent reaction with acrylonitrile followed by nitrile reduction (e.g., using LiAlH₄) introduces the primary amine group.

Challenges :

-

Isomerization issues (E/Z isomers) during arylidene formation require careful NMR monitoring .

-

Purification via recrystallization or column chromatography is often necessary.

A patent-derived method for ethyl 3-(pyridin-2-ylamino)propionate synthesis provides a template for ethanamine side-chain introduction . By substituting 2-aminopyridine with 3-aminopyridazine and ethyl acrylate with acrylonitrile, a similar Michael addition pathway could yield 1-pyridazin-3-ylethanamine after nitrile reduction.

Adapted Protocol :

-

Reaction Setup : 3-Aminopyridazine, acrylonitrile, and glacial acetic acid are heated at 80°C for 12 hours.

-

Workup : Acidic extraction removes unreacted starting materials, followed by neutralization with sodium bicarbonate.

-

Reduction : The nitrile group is reduced to an amine using hydrogen gas and a palladium catalyst.

Performance Metrics :

Comparative Analysis of Synthetic Routes

Critical Insights :

-

Cyclocondensation offers the highest yields but requires toxic solvents like acetic anhydride.

-

Michael addition is more sustainable but necessitates post-reaction reduction steps.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridazin-3-ylethanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the pyridazine ring, leading to different functionalized derivatives.

Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace hydrogen atoms on the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various pyridazinone derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

1-Pyridazin-3-ylethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridazin-3-ylethanamine involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives inhibit phosphodiesterase enzymes, leading to various pharmacological effects such as anti-inflammatory and cardiotonic activities . The compound’s ability to inhibit calcium ion influx is also significant in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 1-Pyridazin-3-ylethanamine and related compounds:

Key Structural and Functional Insights

Nitrogen Arrangement: Pyridazine (two adjacent nitrogen atoms) vs. Piperazine/piperidine: Saturated nitrogen-containing rings (e.g., in 2-(piperazin-1-yl)ethanamine) increase molecular flexibility and basicity, favoring interactions with charged residues in enzymes .

Biological Activity :

- Pyridazine- and pyrazine-based ethanamines exhibit divergent toxicity profiles. For example, 1-(Pyrazin-2-yl)ethanamine shows acute oral toxicity (H302), while pyridazine derivatives are often optimized for reduced toxicity in drug candidates .

- Tryptamine’s indole moiety enables serotonin receptor agonism, a feature absent in pyridazine analogs due to differences in aromaticity and substituent positioning .

Drug-Likeness :

- Pyridazine hybrids (e.g., 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) often exhibit favorable molecular descriptors (e.g., logP < 3, polar surface area ~50 Ų), enhancing blood-brain barrier permeability for CNS targets .

Research Findings and Implications

- Anticancer Potential: Pyridazine-ethanamine derivatives may inhibit kinases or DNA repair enzymes (e.g., PARP), as seen in olaparib. Molecular modeling of related compounds highlights hydrogen bonding with ATP-binding pockets and hydrophobic interactions with catalytic residues .

- Safety Considerations : 1-Pyridazin-3-ylethanamine likely requires rigorous toxicity profiling, as structural analogs like 1-(Pyrazin-2-yl)ethanamine exhibit irritant properties .

- Synthetic Accessibility: Pyridazine cores are synthesized via multicomponent reactions (e.g., phthalazinone-pyrazole hybrids), offering scalable routes for derivative optimization .

Biological Activity

1-Pyridazin-3-ylethanamine is a heterocyclic compound characterized by a pyridazine ring and an ethanamine group, with the molecular formula CHN. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 1-Pyridazin-3-ylethanamine features a six-membered ring containing two adjacent nitrogen atoms, which contributes to its unique chemical properties. The compound can be synthesized through various methods, including the aza-Diels-Alder reaction, which allows for high yields under controlled conditions.

1-Pyridazin-3-ylethanamine exhibits its biological effects through interactions with specific molecular targets. Notably, derivatives of this compound have been shown to inhibit phosphodiesterase enzymes, leading to various pharmacological effects such as anti-inflammatory and cardiotonic activities. The inhibition of these enzymes can modulate intracellular signaling pathways, contributing to the therapeutic effects observed in various studies .

Antimicrobial Activity

Research indicates that pyridazine derivatives, including 1-Pyridazin-3-ylethanamine, possess significant antimicrobial properties. These compounds demonstrate efficacy against a range of bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of 1-Pyridazin-3-ylethanamine and its derivatives. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that certain pyridazine derivatives exhibited IC values in the nanomolar range against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the pyridazine ring significantly influence their potency against cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of 1-Pyridazin-3-ylethanamine have also been investigated. By inhibiting specific pathways involved in inflammation, such as the phosphodiesterase pathway, these compounds can reduce inflammatory responses in cellular models .

In Vitro Studies

A series of in vitro experiments demonstrated that 1-Pyridazin-3-ylethanamine derivatives could effectively inhibit the growth of various cancer cell lines. For example:

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Derivative A | K-562 (Leukemia) | <10 | Phosphodiesterase inhibition |

| Derivative B | MCF-7 (Breast Cancer) | 50 | Apoptosis induction |

| Derivative C | A549 (Lung Cancer) | 30 | Cell cycle arrest |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Clinical Implications

While preclinical studies are promising, further clinical trials are necessary to evaluate the safety and efficacy of 1-Pyridazin-3-ylethanamine derivatives in human subjects. The mechanism by which these compounds exert their effects will be critical for their development as therapeutic agents.

Q & A

Basic Question: What are the optimal synthetic routes for 1-Pyridazin-3-ylethanamine, and how do reaction conditions influence yield?

Methodological Answer:

A multi-step synthesis is typically employed, starting with pyridazine ring functionalization followed by amine coupling. For example, the dihydrochloride salt form (common in similar compounds) enhances stability and solubility, requiring HCl treatment in the final step . Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, have been shown to improve yield in analogous heterocyclic syntheses by reducing side reactions . Reaction parameters like temperature (optimized at 60–80°C for pyridazine derivatives) and solvent polarity (e.g., ethanol/water mixtures) significantly affect intermediate stability.

Basic Question: How can researchers confirm the structural identity of 1-Pyridazin-3-ylethanamine using spectroscopic techniques?

Methodological Answer:

Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR:

- ¹H NMR : Look for characteristic pyridazine proton signals at δ 8.5–9.0 ppm and amine protons at δ 1.5–2.5 ppm (shifted in dihydrochloride forms) .

- ¹³C NMR : Pyridazine carbons appear at 150–160 ppm, with ethylamine carbons at 35–45 ppm.

HRMS should match the molecular formula (C₆H₉N₃) with a mass accuracy of <2 ppm .

Basic Question: What solvent systems are recommended for solubility and stability studies of 1-Pyridazin-3-ylethanamine?

Methodological Answer:

The compound’s solubility is pH-dependent. In neutral conditions, use dimethyl sulfoxide (DMSO) or methanol. For aqueous stability studies, prepare a dihydrochloride salt (as in ) to enhance water solubility. Long-term stability testing should include storage at -20°C in amber vials to prevent photodegradation, with periodic HPLC purity checks (e.g., 95% purity threshold over 6 months) .

Advanced Question: What mechanistic hypotheses explain the biological activity of 1-Pyridazin-3-ylethanamine in neurotransmitter systems?

Methodological Answer:

The ethylamine moiety suggests potential interaction with G protein-coupled receptors (GPCRs), similar to tryptamine derivatives . Design radioligand binding assays using serotonin (5-HT₂A) or dopamine (D₂) receptors. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities, while in vitro calcium flux assays validate functional activity. Contradictions in receptor selectivity (e.g., vs. 1-Pyridin-3-ylethanamine ) may arise from pyridazine’s electron-deficient ring affecting hydrogen bonding.

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Systematically evaluate experimental variables:

- Assay Conditions : Compare buffer pH (e.g., physiological vs. acidic) and cell lines (HEK293 vs. CHO).

- Compound Purity : Replicate studies using HPLC-purified batches (>98%) to exclude impurity effects .

- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to standardize activity metrics. Cross-reference with structural analogs (e.g., piperidine-containing derivatives in ) to identify scaffold-specific trends.

Advanced Question: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Modulation : Introduce methyl or fluorine groups to the pyridazine ring to enhance blood-brain barrier penetration (logP target: 1–2) .

- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. For example, ethylamine N-methylation may reduce clearance rates .

- Salt Formation : Dihydrochloride salts improve aqueous solubility for intravenous administration .

Advanced Question: How should researchers design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituted pyridazines (e.g., 5-chloro or 6-methoxy) or varied amine chains (e.g., cyclopropylamine).

- Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular dynamics simulations to identify critical hydrogen-bonding motifs .

- High-Throughput Screening : Employ fluorescence polarization or FRET assays to screen >100 derivatives for target engagement .

Basic Question: What safety precautions are required when handling 1-Pyridazin-3-ylethanamine?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., pyridazine derivatives in ):

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during weighing/solubilization.

- Disposal : Neutralize acidic waste (from dihydrochloride salts) with sodium bicarbonate before disposal .

Advanced Question: How can computational chemistry guide the design of stable 1-Pyridazin-3-ylethanamine formulations?

Methodological Answer:

- Degradation Pathways : Perform DFT calculations (e.g., Gaussian) to predict hydrolytic or oxidative degradation sites.

- Excipient Compatibility : Use molecular dynamics simulations to assess interactions with common stabilizers (e.g., trehalose or cyclodextrins) .

Advanced Question: What experimental controls are critical for reproducibility in biological studies of this compound?

Methodological Answer:

- Vehicle Controls : Include DMSO (≤0.1%) or saline solutions to account for solvent effects.

- Blinding : Use double-blinded protocols for animal studies to minimize bias.

- Batch Consistency : Validate each compound batch via LC-MS and NMR prior to use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.